molecular formula C15H10FN3O4 B11711667 2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11711667
M. Wt: 315.26 g/mol
InChI Key: QSVSBPQJFWCVKF-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with a suitable aldehyde to form a Schiff base, followed by cyclization and nitration reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It has been shown to modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, it may inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease .

Properties

Molecular Formula

C15H10FN3O4

Molecular Weight

315.26 g/mol

IUPAC Name

2-[(4-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10FN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2

InChI Key

QSVSBPQJFWCVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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